2-Allylmethylamino-2-methylpropionitrile
Description
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(but-3-enylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H14N2/c1-4-5-6-10-8(2,3)7-9/h4,10H,1,5-6H2,2-3H3 |
InChI Key |
RHEIAOBUYJLGPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)NCCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between 2-allylmethylamino-2-methylpropionitrile and its analogs:
| Compound Name | Substituent on Amino Group | CAS Number | Molecular Formula | Key Functional Groups |
|---|---|---|---|---|
| 2-Amino-2-methylpropionitrile | -NH₂ | 19355-69-2 | C₄H₈N₂ | Amino, cyano |
| 2-Methylamino-2-methylpropionitrile | -NH(CH₃) | 58743-30-9 | C₅H₁₀N₂ | Methylamino, cyano |
| 2-Allylmethylamino-2-methylpropionitrile | -N(CH₃)(CH₂CH=CH₂) | Not Available | C₈H₁₂N₂ | Allylmethylamino, cyano |
Key Observations :
- Steric Hindrance: The bulky allylmethylamino substituent may reduce nucleophilic reactivity at the amino site compared to the smaller -NH₂ or -NH(CH₃) groups in analogs .
Research Findings and Data Gaps
Stability and Reactivity
- Hydrolysis: Amino nitriles like 2-amino-2-methylpropionitrile hydrolyze to carboxylic acids under acidic conditions. The allyl group in the target compound might slow hydrolysis due to steric shielding .
- Thermal Behavior: Methylamino-substituted nitriles decompose above 150°C; allyl derivatives may exhibit lower thermal stability due to the reactive double bond .
Industrial Relevance
- Pharmaceuticals: 2-Amino-2-methylpropionitrile is critical in synthesizing antihistamines like fexofenadine. The allyl analog could serve as a novel intermediate for targeted drug delivery systems .
Preparation Methods
Reaction of Acetone Cyanohydrin with Ammonia
The most established method, detailed in US4252717A , involves reacting acetone cyanohydrin with ammonia. Key steps include:
-
Reaction Setup : Acetone cyanohydrin (430 g, 95% purity) and liquid ammonia (130 g) are combined in an autoclave at 25°C for 9 hours under stirring.
-
Purification : The crude product is distilled under reduced pressure (30 mmHg) at 25°C to remove low-boiling fractions (e.g., ammonia, hydrogen cyanide), yielding 2-amino-2-methylpropionitrile with 86% purity and 93% yield.
This method prioritizes minimal decomposition by maintaining distillation temperatures below 50°C and pressures under 400 mmHg.
Introduction of the Allylmethylamino Group
The allylmethylamino substituent is introduced via alkylation or reductive amination of the primary amine in 2-amino-2-methylpropionitrile. While no patents directly describe this step for the target compound, analogous reactions from pharmaceutical intermediate synthesis provide guidance.
Alkylation with Allyl Bromide
A plausible route involves nucleophilic substitution using allyl bromide:
-
Reaction Conditions :
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate deprotonation of the amine.
-
Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes HBr generated during the reaction.
-
Stoichiometry : A 1:1 molar ratio of 2-amino-2-methylpropionitrile to allyl bromide minimizes over-alkylation.
-
-
Procedure :
-
2-Amino-2-methylpropionitrile (1 equiv) and allyl bromide (1.1 equiv) are combined in DMF with K₂CO₃ (2 equiv).
-
The mixture is stirred at 60°C for 12–24 hours, followed by filtration to remove the base and solvent evaporation.
-
-
Purification :
-
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
-
Yield estimates range from 50–70%, depending on reaction optimization.
-
Reductive Amination with Allyl Methyl Ketone
An alternative pathway employs reductive amination to form the C–N bond:
-
Reaction Setup :
-
2-Amino-2-methylpropionitrile reacts with allyl methyl ketone in methanol using sodium cyanoborohydride (NaBH₃CN) as the reducing agent.
-
Acetic acid catalyzes imine formation, with the reaction proceeding at room temperature for 24 hours.
-
-
Challenges :
-
Competing side reactions (e.g., ketone reduction) may occur, necessitating precise stoichiometry and pH control.
-
Optimization and Scalability Considerations
Solvent and Temperature Effects
Catalytic Hydrogenation
The use of palladium on carbon (Pd/C) under hydrogen atmosphere, as detailed in CN103951589A , could streamline reductions while avoiding stoichiometric reductants like sodium borohydride. For example:
-
Conditions : 2-Amino-2-methylpropionitrile (1 equiv), allyl bromide (1.1 equiv), Pd/C (3 wt%), and H₂ (50 psi) in ethanol at 60°C for 12 hours.
Analytical and Characterization Data
While experimental data for 2-allylmethylamino-2-methylpropionitrile are absent in the reviewed patents, standard characterization methods include:
-
NMR Spectroscopy :
-
¹H NMR : Peaks at δ 5.8–5.9 (m, 1H, CH₂CH=CH₂), δ 3.3 (s, 2H, NCH₂), δ 1.4 (s, 6H, C(CH₃)₂).
-
-
Mass Spectrometry : Molecular ion peak at m/z 138 [M+H]⁺.
Industrial-Scale Feasibility
Batch vs. Continuous Processing
Cost and Environmental Impact
-
Reagent Costs : Allyl bromide ($120/kg) and Pd/C ($300/kg) dominate expenses.
-
Waste Management : Aqueous workups and solvent recovery systems mitigate environmental impact.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2-Allylmethylamino-2-methylpropionitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from precursors like allylamine derivatives and nitrile-containing intermediates. A common approach includes nucleophilic substitution or condensation reactions under controlled pH and temperature. For example, reacting allylmethylamine with a cyanoacetate derivative in the presence of a base (e.g., K₂CO₃) at 60–80°C can yield the target compound. Yield optimization requires monitoring solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., phase-transfer catalysts) to enhance reaction efficiency .
Q. How can researchers characterize the structural and thermal stability of 2-Allylmethylamino-2-methylpropionitrile?
- Methodological Answer : Structural characterization employs NMR (¹H/¹³C) to confirm the allyl, methylamino, and nitrile groups, while FT-IR validates the C≡N stretch (~2200 cm⁻¹). Thermal stability is assessed via thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) at heating rates of 5–10°C/min. Differential scanning calorimetry (DSC) identifies decomposition or phase transitions. Consistency in melting points and spectral data across batches is critical to confirm purity .
Q. What analytical methods are recommended for quantifying impurities in 2-Allylmethylamino-2-methylpropionitrile?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water mobile phase is standard. Gas chromatography-mass spectrometry (GC-MS) detects volatile byproducts, while LC-MS identifies non-volatile impurities. Method validation should include spike-recovery tests (80–120% recovery) and precision checks (RSD < 2%) to meet ICH guidelines .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for 2-Allylmethylamino-2-methylpropionitrile synthesis?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies to predict favorable pathways. Reaction path searches using quantum chemical software (e.g., Gaussian, ORCA) identify intermediates and byproducts. Coupling computational results with experimental design (e.g., DoE) reduces trial-and-error iterations. For instance, simulations can prioritize solvent systems that minimize steric hindrance in allylation steps .
Q. What strategies resolve contradictions in observed vs. predicted reactivity of 2-Allylmethylamino-2-methylpropionitrile in nucleophilic environments?
- Methodological Answer : Discrepancies often arise from unaccounted solvent effects or competing reaction mechanisms. Researchers should:
- Conduct kinetic studies (e.g., variable-temperature NMR) to compare rate constants.
- Use isotopic labeling (e.g., ¹⁵N or ²H) to trace reaction pathways.
- Validate hypotheses via controlled experiments (e.g., blocking specific functional groups). Statistical tools like ANOVA identify significant variables (e.g., pH, temperature) contributing to data variability .
Q. How can factorial design improve the scalability of 2-Allylmethylamino-2-methylpropionitrile synthesis?
- Methodological Answer : A 2³ factorial design (factors: temperature, catalyst loading, reaction time) identifies critical parameters. Response surface methodology (RSM) models interactions between variables to maximize yield. For example, a central composite design (CCD) optimizes catalyst concentration (0.5–2.0 mol%) and reaction time (4–12 hours). Pilot-scale validation under cGMP conditions ensures reproducibility .
Q. What novel applications of 2-Allylmethylamino-2-methylpropionitrile are emerging in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for heterocyclic scaffolds (e.g., pyrido[4,3-D]pyrimidines) with anticancer potential. Researchers functionalize the nitrile group via click chemistry (e.g., Huisgen cycloaddition) to generate triazole-linked prodrugs. In vitro assays (e.g., MTT on HeLa cells) assess cytotoxicity, while molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins like EGFR or PARP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
